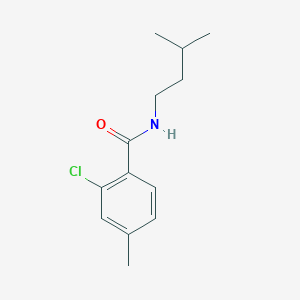![molecular formula C22H27N3O2 B5418895 N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5418895.png)
N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, also known as RO-5166017, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of indane carboxamides and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various signaling pathways. This, in turn, leads to the activation of neuroprotective mechanisms and the inhibition of neurotoxic processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of calcium influx, and the regulation of ion channels. It has also been found to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, including the development of new drugs that target the sigma-1 receptor, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its role in other cellular processes. Additionally, further research is needed to fully understand the pharmacological properties of this compound and its potential limitations in drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. Its high affinity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects make it a promising candidate for further research. However, further studies are needed to fully understand its pharmacological properties and potential limitations.
Synthesemethoden
The synthesis of N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide involves a multi-step process that starts with the reaction of 2-bromoindan-1-one with methylamine to yield N-methyl-2-indanone. This intermediate is then reacted with 2-bromo-N-methyl-N-(2-phenylethyl)acetamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide has been extensively studied for its potential applications in drug development, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including neurotransmitter release, calcium signaling, and ion channel regulation.
Eigenschaften
IUPAC Name |
N-(3-amino-3-oxopropyl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-25(14-12-17-7-3-2-4-8-17)22(21(27)24-13-11-20(23)26)15-18-9-5-6-10-19(18)16-22/h2-10H,11-16H2,1H3,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRUYVQOPIYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)

![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)

![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5418848.png)
![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)


![N-(3,4-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5418884.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5418910.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)